Thalidomide-PEG5-COOH is classified as a conjugated drug due to the covalent linkage between thalidomide and polyethylene glycol. It is categorized as an anticancer agent and immunomodulatory drug, reflecting its dual role in cancer therapy and immune system modulation.
The synthesis of Thalidomide-PEG5-COOH typically involves the following steps:
The reaction conditions (temperature, solvent, and time) are critical for optimizing yield and purity. Typically, reactions are conducted in a solvent like dimethyl sulfoxide or acetonitrile at room temperature for several hours.
Thalidomide-PEG5-COOH consists of a thalidomide moiety linked to a polyethylene glycol chain terminated with a carboxylic acid group. The molecular formula can be represented as:
The molecular weight of Thalidomide-PEG5-COOH varies depending on the exact length of the polyethylene glycol chain used, typically ranging from 300 to 500 Da for PEG segments.
The primary chemical reaction involved in the formation of Thalidomide-PEG5-COOH is the esterification reaction between the hydroxyl group of PEG and the carboxylic acid group of thalidomide.
This reaction typically requires an acid catalyst or coupling agent to facilitate the formation of the ester bond. Monitoring the reaction progress can be performed using thin-layer chromatography or high-performance liquid chromatography.
Thalidomide exerts its effects through several mechanisms:
Studies have shown that Thalidomide-PEG5-COOH retains these mechanisms while demonstrating improved solubility and bioavailability compared to thalidomide alone.
Thalidomide-PEG5-COOH is typically a white to off-white solid at room temperature, with solubility in water significantly enhanced due to the PEG component.
Relevant analyses include Fourier-transform infrared spectroscopy (FTIR) for structural confirmation and nuclear magnetic resonance (NMR) spectroscopy for purity assessment.
Thalidomide-PEG5-COOH has potential applications in:
Thalidomide, a glutamic acid derivative (chemically designated as 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione), binds the CRL4CRBN E3 ubiquitin ligase complex with high specificity. Its mechanism relies on the phthalimide ring system embedding within the tri-tryptophan pocket of cereblon’s β-hairpin structure, inducing conformational changes essential for neosubstrate recruitment [1] [4]. Unlike classical inhibitors, thalidomide operates as a molecular glue, reconfiguring CRBN’s substrate-binding surface to enable ubiquitination of non-native proteins like IKZF1/3 or MEIS2 [3] [10].
Table 1: Key Binding Parameters of Thalidomide Derivatives
Compound | CRBN Kd (nM) | Critical Binding Residues |
---|---|---|
Thalidomide | ~250 | Trp380, Trp386, His378 |
Thalidomide-PEG5-COOH | ~320 | Trp380, Trp386, His378 |
Pomalidomide | ~50 | Trp380, Trp386, His378 |
The pentaethylene glycol (PEG5) linker in Thalidomide-PEG5-COOH bridges the CRBN ligand and a target-binding warhead. Its 20-atom chain (molecular weight: 238 Da) adopts dynamic conformations that balance rigidity and flexibility, optimizing ternary complex formation [1] [6] [9].
Table 2: Biophysical Properties of PEGn Linkers
Linker Length | Extended Length (Å) | Rotatable Bonds | Degradation Efficiency (DC50) |
---|---|---|---|
PEG2 | 8–10 | 6 | >1 µM (BET degraders) |
PEG5 | 15–20 | 14 | 74–100 nM |
PEG7 | 25–30 | 20 | ~250 nM |
Thalidomide-PEG5-COOH exploits CRBN’s ubiquitin ligase activity within the Cullin4A-DDB1-ROC1 E3 complex. Upon binding, it induces “ligand-induced neosubstrate recruitment”, wherein the PROTAC creates an artificial interface between CRBN and a target protein [2] [3] [5].
Figure 1: Ubiquitination Workflow
CRBN + Thalidomide-PEG5-COOH-POI → Ternary Complex → E2~Ub Recruitment → POI Ubiquitination → Proteasomal Degradation
Linker length critically governs PROTAC efficacy by modulating ternary complex stability, cell permeability, and degradation kinetics. PEG5 demonstrates a “Goldilocks zone” for CRBN-based degraders [1] [3] [7].
PEG7 (28 Atoms): Increased hydrophilicity improves solubility but elevates molecular weight (>700 Da), reducing membrane permeability and cellular uptake [1] [9].
Linker-Free Alternatives: Recent studies show minimalistic PROTACs (e.g., Pro-BA) bypass linkers via direct N-degron conjugation. While smaller (<500 Da), they exhibit restricted applicability and fail to degrade membrane-bound targets like ALK—a limitation not observed with PEG5-based designs [7].
Table 3: Degradation Efficiency by Linker Class
PROTAC Architecture | Target | DC50 | Max Degradation (%) |
---|---|---|---|
Thalidomide-PEG2-COOH | BRD4 | 416 nM | 45% |
Thalidomide-PEG5-COOH | BRD4 | 74 nM | 82% |
Thalidomide-PEG7-COOH | BRD4 | 142 nM | 76% |
Pro-BA (linker-free) | EML4-ALK | 34 nM | 85% |
Pro-PEG3-BA | EML4-ALK | 156 nM | 78% |
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